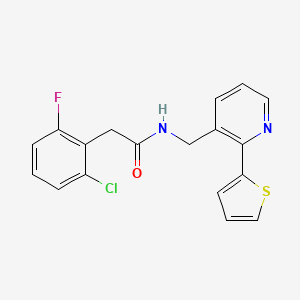

2-(2-cloro-6-fluorofenil)-N-((2-(tiofen-2-il)piridin-3-il)metil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a thiophenyl-pyridinyl group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Aplicaciones Científicas De Investigación

Chemical Synthesis

-

Building Block in Organic Chemistry :

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate diverse reactions, allowing chemists to create a variety of derivatives for research and development purposes.

-

Synthetic Routes :

- The synthesis typically involves multi-step reactions, starting from substituted anilines. Common methods include acylation followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) using palladium catalysts under controlled conditions. These methods are essential for producing high yields and purity in laboratory settings.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity. Researchers have explored its effectiveness against various bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents.

-

Anticancer Activity :

- The compound's structure is similar to known anticancer agents, prompting investigations into its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results, with certain derivatives demonstrating cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors involved in critical cellular pathways. The presence of multiple functional groups enhances its potential for selective binding and modulation of biological activity.

Medicinal Chemistry

-

Drug Discovery :

- Researchers are actively investigating this compound as a lead candidate in drug discovery programs targeting diseases such as cancer and bacterial infections. Its unique structural features may provide advantages in developing novel therapeutic agents with improved efficacy and safety profiles.

-

Pharmacological Studies :

- Ongoing pharmacological studies aim to elucidate the compound's pharmacokinetics and pharmacodynamics, assessing absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for advancing the compound into clinical trials.

Industrial Applications

- Material Science :

- Beyond biological applications, this compound is explored for its potential use in developing advanced materials with specific electronic or optical properties. Its unique chemical structure may contribute to the design of new polymers or coatings with enhanced performance characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthesis may involve halogenation, nucleophilic substitution, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Continuous flow chemistry and green chemistry principles might be employed to minimize waste and energy consumption. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogens or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide, sulfuric acid, and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heterocyclic moieties.

Mecanismo De Acción

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it could inhibit or activate specific pathways, leading to desired biological effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: shares similarities with other acetamide derivatives, such as:

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFNOS, with a molecular weight of approximately 351.9 g/mol. The structure includes a chloro-fluorophenyl moiety and a thiophenyl group, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing various signal transduction pathways. Such interactions may lead to alterations in cellular metabolism and gene expression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in this class. For instance, derivatives with structural similarities have shown significant efficacy against various bacterial strains. In vitro evaluations indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Potential

Research into N-heterocycles has identified them as promising antiviral agents. Compounds with similar structures have demonstrated activity against viruses by inhibiting reverse transcriptase, with effective concentrations reported as low as 0.20 μM . The presence of halogenated phenyl groups enhances this activity significantly.

Data Tables

| Biological Activity | Efficacy | Reference |

|---|---|---|

| Antimicrobial (MIC) | 0.22 - 0.25 μg/mL | |

| Antiviral (EC50) | 0.20 μM | |

| Synergistic Effects | Enhanced activity with Ciprofloxacin |

Case Studies

- Antimicrobial Evaluation : In a study assessing various derivatives, the compound exhibited potent antibacterial activity, significantly reducing biofilm formation in Staphylococcus aureus . It also demonstrated low hemolytic activity, indicating a favorable safety profile.

- Antiviral Studies : Another investigation focused on compounds similar to this acetamide derivative revealed enhanced reverse transcriptase inhibition, suggesting potential use in antiviral therapies .

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2OS/c19-14-5-1-6-15(20)13(14)10-17(23)22-11-12-4-2-8-21-18(12)16-7-3-9-24-16/h1-9H,10-11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTRJVKAPUJBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.